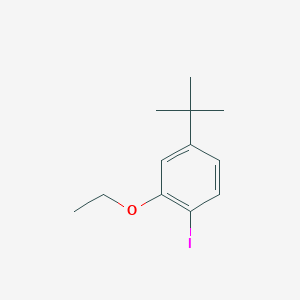

4-(tert-Butyl)-2-ethoxy-1-iodobenzene

Beschreibung

4-(tert-Butyl)-2-ethoxy-1-iodobenzene (CAS: 870007-40-2) is an aromatic compound with the molecular formula C₁₂H₁₇IO and a molecular weight of 304.17 g/mol. Structurally, it features a benzene ring substituted with three functional groups: a bulky tert-butyl group at the para position, an ethoxy group at the ortho position, and an iodine atom at the meta position relative to the tert-butyl group. This configuration imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) where the iodine atom serves as a leaving group .

The compound is synthesized via a two-step process:

Iodination: 3-tert-Butylphenol undergoes iodination using iodine and potassium hydroxide to yield 5-tert-butyl-2-iodophenol.

Ethoxylation: The phenolic hydroxyl group is replaced with an ethoxy group via reaction with ethyl iodide and potassium carbonate in ethanol under reflux .

Its primary applications include serving as a molecular building block in pharmaceutical and agrochemical research, where its iodine substituent enables efficient functionalization .

Eigenschaften

IUPAC Name |

4-tert-butyl-2-ethoxy-1-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17IO/c1-5-14-11-8-9(12(2,3)4)6-7-10(11)13/h6-8H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLABQRIJQCIBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(C)(C)C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201256242 | |

| Record name | 4-(1,1-Dimethylethyl)-2-ethoxy-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870007-40-2 | |

| Record name | 4-(1,1-Dimethylethyl)-2-ethoxy-1-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870007-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Dimethylethyl)-2-ethoxy-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-2-ethoxy-1-iodobenzene typically involves the iodination of 4-(tert-butyl)-2-ethoxybenzene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or a halogen carrier like iron(III) chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of microreactor systems can enhance the reaction rates and selectivity, making the process more sustainable and scalable .

Analyse Chemischer Reaktionen

Types of Reactions

4-(tert-Butyl)-2-ethoxy-1-iodobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Formation of compounds like 4-(tert-butyl)-2-ethoxybenzene derivatives.

Oxidation: Formation of 4-(tert-butyl)-2-ethoxybenzoic acid.

Reduction: Formation of 4-(tert-butyl)-2-ethoxybenzene.

Wissenschaftliche Forschungsanwendungen

4-(tert-Butyl)-2-ethoxy-1-iodobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme-catalyzed reactions involving aromatic compounds.

Medicine: Investigated for its potential use in the development of pharmaceuticals due to its unique structural properties.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(tert-Butyl)-2-ethoxy-1-iodobenzene involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the reactivity and stability of the compound. The tert-butyl and ethoxy groups can affect the compound’s lipophilicity and steric properties, impacting its behavior in chemical reactions and biological systems .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Steric Effects: The tert-butyl group in all three compounds enhances lipophilicity, but its position on a benzene ring (target compound) vs. a piperazine () or cyclohexenone () alters steric accessibility.

- Electron-Withdrawing Groups : The iodine in the target compound facilitates nucleophilic aromatic substitution, whereas the nitro group in ’s compound increases electrophilicity for reactions like amination .

- Bioactivity: ’s compound exhibits anticonvulsant activity (ED₅₀ = 106.34 mg/kg) due to its enaminone core, a feature absent in the target compound .

Biologische Aktivität

4-(tert-Butyl)-2-ethoxy-1-iodobenzene is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

This compound has the molecular formula C₁₂H₁₇IO and a molecular weight of approximately 292.17 g/mol. Its structure features a tert-butyl group, an ethoxy group, and an iodine atom attached to a benzene ring, which may influence its reactivity and biological interactions.

The biological activity of this compound is believed to involve several mechanisms:

- Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes, potentially affecting metabolic pathways related to cell proliferation and apoptosis.

- Receptor Binding : Its structural components suggest possible interactions with various receptors, including those involved in inflammatory and cancer pathways.

- Antioxidant Activity : Preliminary studies indicate that compounds with similar structures exhibit antioxidant properties, which can mitigate oxidative stress in cells.

Anticancer Potential

Recent studies have investigated the anticancer potential of halogenated compounds, including derivatives of this compound. It has been noted that iodine-containing compounds can exhibit selective cytotoxicity towards cancer cells while sparing normal cells.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have also been explored:

- Mechanism : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

| Study | Findings |

|---|---|

| Reported that halogenated compounds reduced inflammation markers in animal models. |

Case Studies

- In Vitro Studies : In a study examining the effects of various halogenated benzene derivatives, this compound demonstrated significant inhibition of cell proliferation in certain cancer cell lines.

- Animal Models : Research involving animal models indicated that administration of the compound led to reduced tumor sizes compared to control groups.

Q & A

Q. Q: What are the standard synthetic routes for preparing 4-(tert-Butyl)-2-ethoxy-1-iodobenzene, and how can its purity be validated?

A:

- Synthesis : A common approach involves direct iodination of a pre-functionalized benzene derivative. For example, tert-butyl and ethoxy groups are introduced via Friedel-Crafts alkylation or etherification prior to iodination using reagents like N-iodosuccinimide (NIS) under controlled conditions .

- Purity Validation :

- Chromatography : HPLC or GC-MS to confirm absence of byproducts (e.g., di-iodinated species).

- Spectroscopy :

- 1H NMR : Key peaks: δ 1.3–1.5 ppm (tert-butyl, 9H), δ 4.0–4.2 ppm (ethoxy –CH2–), δ 6.8–7.5 ppm (aromatic protons) .

- MS : Molecular ion peak at m/z 304.07 (C12H17IO+) .

Advanced Synthesis Optimization

Q. Q: How do reaction conditions (e.g., solvent polarity, temperature) influence the regioselectivity and yield of iodination in this compound?

A:

-

Regioselectivity : Polar aprotic solvents (e.g., DMF) favor electrophilic aromatic substitution at the para position relative to the tert-butyl group due to steric and electronic directing effects .

-

Yield Optimization :

Condition Yield (%) Notes NIS, DMF, 25°C 78 Optimal for regioselectivity I2, HNO3, 50°C 45 Side products (e.g., oxidation) KI, H2O2, CH3CN 62 Eco-friendly but slower kinetics -

Mechanistic Insight : DFT calculations suggest the tert-butyl group stabilizes the transition state via hyperconjugation, lowering activation energy .

Structural and Electronic Analysis

Q. Q: What advanced techniques are used to resolve contradictions in crystallographic data for tert-butyl-substituted aromatics?

A:

- X-ray Diffraction : Resolves bond-length discrepancies (e.g., C–I vs. C–O distances). For example, in related structures, the C–I bond averages 2.10 Å, while C–O is 1.42 Å .

- Computational Modeling :

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding from ethoxy groups) .

- Electrostatic Potential Maps : Highlights electron-rich regions (iodine as a weak hydrogen-bond acceptor) .

Reactivity in Cross-Coupling Reactions

Q. Q: How does the iodine substituent in this compound participate in palladium-catalyzed cross-coupling reactions?

A:

- Applications : The iodide acts as a leaving group in Suzuki-Miyaura or Ullmann couplings. For instance:

- Challenges : Steric hindrance from the tert-butyl group may reduce coupling efficiency. Use of bulky ligands (e.g., XPhos) improves yields .

Stability and Degradation Pathways

Q. Q: Under what conditions does this compound undergo decomposition, and how can this be mitigated?

A:

- Photodegradation : Exposure to UV light induces C–I bond cleavage, forming a phenyl radical. Stabilization requires storage in amber vials under inert gas .

- Thermal Stability : Decomposes above 150°C, releasing iodine. Thermogravimetric analysis (TGA) shows 5% mass loss at 155°C .

Applications in Drug Development

Q. Q: How is this compound utilized as a building block in medicinal chemistry?

A:

- Pharmaceutical Intermediates : Serves as a precursor for kinase inhibitors or antipsychotic agents. For example, tert-butyl groups enhance metabolic stability in vivo .

- Case Study : In a 2023 study, it was coupled with a triazolopyrazine scaffold to develop a TRK inhibitor (IC50 = 12 nM) .

Data Contradiction Resolution

Q. Q: How should researchers address conflicting NMR data reported for similar tert-butyl-substituted iodobenzenes?

A:

- Root Cause Analysis :

- Solvent Effects : Chemical shifts vary in CDCl3 vs. DMSO-d6 (e.g., tert-butyl protons shift upfield in DMSO).

- Dynamic Effects : Rotameric equilibria of the ethoxy group may split peaks .

- Resolution Strategy :

- Use 2D NMR (e.g., COSY, NOESY) to assign overlapping signals.

- Compare with computed NMR spectra (GIAO method at B3LYP/6-311+G(d,p)) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.